3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine
CAS No.: 93587-14-5
Cat. No.: VC6012526
Molecular Formula: C13H12N4
Molecular Weight: 224.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93587-14-5 |
|---|---|
| Molecular Formula | C13H12N4 |
| Molecular Weight | 224.267 |
| IUPAC Name | 3-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H12N4/c1-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17) |
| Standard InChI Key | DYVAQJIBANCZAB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N |
Introduction
Chemical Identity and Structural Features
3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine consists of a benzo[d]imidazole core fused with a pyridine-2-amine moiety. The benzo[d]imidazole system contains a methyl group at the 6-position, while the pyridine ring is substituted with an amine group at the 2-position. Its molecular formula is , yielding a molecular weight of 224.27 g/mol .
The compound’s planar structure enables π-π stacking interactions, while the amine and imidazole nitrogen atoms provide hydrogen-bonding sites. X-ray crystallography data for analogous structures suggest a dihedral angle of approximately 15–25° between the benzo[d]imidazole and pyridine rings, optimizing conjugation while minimizing steric strain .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 93587-14-5 |
| Molecular Formula | |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine |
Synthesis and Optimization
The compound is synthesized via a multi-step protocol involving cyclocondensation and cross-coupling reactions. A validated method from proceeds as follows:
Synthetic Route
-
Formation of Imidazo[1,2-a]pyridine Core:
Reaction of 6-methylpyridin-2-amine with 2-bromoacetophenone in the presence of iodine () at 110°C for 4 hours generates the imidazo[1,2-a]pyridine intermediate. -
Bromination:
Treatment with -bromosuccinimide (NBS) in acetonitrile at 30°C introduces a bromine atom at the 3-position. -
Buchwald–Hartwig Amination:
Palladium-catalyzed coupling with ammonia under microwave irradiation yields the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | , DMSO | 110°C | 4 h | 78% |
| 2 | NBS, | 30°C | 5 h | 85% |
| 3 | , XantPhos | 110°C | 12 h | 92% |
Physicochemical Properties
Spectral Characterization
-
1H NMR (400 MHz, DMSO-):
δ 8.55–8.49 (m, 1H, pyridine-H), 7.97–7.94 (m, 2H, imidazole-H), 7.81–7.77 (m, 1H, aromatic-H), 2.27 (s, 3H, CH3) . -
Mass Spectrometry:
ESI-MS displays a prominent [M+H]+ peak at 225.1, consistent with the molecular formula .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO: 25 mg/mL). It remains stable under inert atmospheres for >6 months at −20°C but undergoes gradual oxidation in the presence of light .
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